molecular formula C16H23N3O B13862259 2-(1-(2-Ethoxyethyl)piperidin-4-yl)-1H-benzo[d]imidazole

2-(1-(2-Ethoxyethyl)piperidin-4-yl)-1H-benzo[d]imidazole

Cat. No.: B13862259
M. Wt: 273.37 g/mol
InChI Key: MRRIXOYSHHPDBZ-UHFFFAOYSA-N
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Description

2-(1-(2-Ethoxyethyl)piperidin-4-yl)-1H-benzo[d]imidazole is a complex organic compound that features a piperidine ring and a benzimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(2-Ethoxyethyl)piperidin-4-yl)-1H-benzo[d]imidazole typically involves multiple steps. One common route includes the reaction of 1-(2-ethoxyethyl)piperidin-4-one with benzimidazole under specific conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(1-(2-Ethoxyethyl)piperidin-4-yl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

2-(1-(2-Ethoxyethyl)piperidin-4-yl)-1H-benzo[d]imidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-(2-Ethoxyethyl)piperidin-4-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Ethoxyethyl)-2-piperidin-4-yl-1H-benzimidazole
  • 2-(4-Piperidinyl)-1H-benzimidazole
  • 1-(2-Ethoxyethyl)-2-(4-piperidinyl)-1H-benzimidazole

Uniqueness

2-(1-(2-Ethoxyethyl)piperidin-4-yl)-1H-benzo[d]imidazole is unique due to its specific combination of a piperidine ring and a benzimidazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H23N3O

Molecular Weight

273.37 g/mol

IUPAC Name

2-[1-(2-ethoxyethyl)piperidin-4-yl]-1H-benzimidazole

InChI

InChI=1S/C16H23N3O/c1-2-20-12-11-19-9-7-13(8-10-19)16-17-14-5-3-4-6-15(14)18-16/h3-6,13H,2,7-12H2,1H3,(H,17,18)

InChI Key

MRRIXOYSHHPDBZ-UHFFFAOYSA-N

Canonical SMILES

CCOCCN1CCC(CC1)C2=NC3=CC=CC=C3N2

Origin of Product

United States

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